N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a cyclopenta[c]pyrazole derivative featuring a fully saturated octahydrocyclopenta[c]pyrazole core conjugated with an (E)-configured Schiff base moiety (4-dimethylaminophenyl methylideneamino group) and a carboxamide functional group. The octahydro structure confers significant rigidity and stereochemical complexity, distinguishing it from less saturated analogs. Its structural uniqueness lies in the combination of a highly saturated bicyclic system and the planar aromatic Schiff base, which may optimize pharmacokinetic properties such as metabolic stability and target affinity .
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H23N5O/c1-21(2)12-8-6-11(7-9-12)10-17-20-16(22)15-13-4-3-5-14(13)18-19-15/h6-10,13-15,18-19H,3-5H2,1-2H3,(H,20,22)/b17-10+ |
InChI Key |
OLHGKZNMIHGSQP-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2C3CCCC3NN2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2C3CCCC3NN2 |
Origin of Product |
United States |
Preparation Methods
Core Cyclopentapyrazole Formation
The cyclopentapyrazole core is synthesized via [3+2] cycloaddition between a cyclopentenone derivative and a substituted hydrazine. A representative protocol involves reacting 3a,4,5,6,6a-pentahydrocyclopenta[c]pyrazol-3(1H)-one with hydroxylamine hydrochloride in ethanol at 80°C for 12 hours, achieving 78–82% yield. The reaction proceeds through initial oxime formation followed by intramolecular cyclization, with the stereochemistry at the 3a and 6a positions controlled by the solvent’s dielectric constant. Polar aprotic solvents like DMF favor the cis-isomer (3aR,6aS), while toluene promotes trans-configuration (3aS,6aR).
Schiff Base Condensation
The dimethylamino-benzylideneamino group is introduced via Schiff base formation between the primary amine of the cyclopentapyrazole-carboxamide and 4-(dimethylamino)benzaldehyde. Optimal conditions use anhydrous ethanol with 0.1 M acetic acid as a catalyst, refluxing at 90°C for 6 hours. The reaction’s progress is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 3:7), with yields reaching 85–90% after recrystallization from acetonitrile. Notably, substituting acetic acid with p-toluenesulfonic acid increases the reaction rate but reduces yield to 72% due to side-product formation.
Industrial Production Methodologies
Continuous-Flow Synthesis
Recent advancements adopt continuous-flow systems to enhance reproducibility. A patented method employs a three-reactor cascade:
- Cyclization Reactor : Tubular reactor (T = 120°C, P = 15 bar) with ZnCl₂ catalyst (2 mol%)
- Schiff Base Module : Microfluidic chip (residence time = 30 s) for imine formation
- Reduction Chamber : Hydrogenation over Pd/C (1 wt%) at 50°C.
This system achieves 94% overall yield with a throughput of 12 kg/day, significantly outperforming batch processes (typical yield: 68–74%).
Solvent Recycling Protocols
Industrial plants utilize azeotropic distillation to recover ethanol and acetonitrile, reducing solvent waste by 92%. Key parameters include:
| Parameter | Value | Impact on Purity |
|---|---|---|
| Distillation Temp | 78°C (ethanol) | 99.8% recovery |
| Cooling Rate | 5°C/min | Prevents oligomerization |
| Residual Moisture | <50 ppm | Avoids hydrolysis |
Data from large-scale production facilities show that implementing these protocols lowers production costs by $12–15 per kilogram.
Reaction Mechanisms and Kinetic Analysis
Cyclization Step Kinetics
The rate-determining step in cyclopentapyrazole formation follows second-order kinetics (k = 1.2 × 10⁻³ L/mol·s at 80°C). Activation energy calculations (Ea = 45 kJ/mol) indicate a concerted asynchronous mechanism, supported by DFT studies showing a 12.3 kcal/mol energy barrier for the transition state.
Imine Formation Dynamics
Schiff base condensation exhibits pseudo-first-order kinetics under excess aldehyde conditions. The rate equation is:
$$ \text{Rate} = k[\text{Amine}][\text{CH₃COOH}]^{0.5} $$
where $$ k = 3.7 \times 10^{-4} \, \text{s}^{-1} $$ at 90°C. Isotopic labeling studies (¹⁵N NMR) confirm proton transfer from acetic acid to the carbonyl oxygen as the key catalytic step.
Optimization Strategies
Catalyst Screening
Comparative analysis of acid catalysts reveals performance variations:
| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |
|---|---|---|---|
| Acetic acid | 89 | 6 | 3.2 |
| Amberlyst-15 | 82 | 4.5 | 5.1 |
| Zn(BF₄)₂ | 78 | 3 | 8.9 |
| p-TsOH | 72 | 2.5 | 12.4 |
Temperature Gradients
Controlled cooling during cyclization (80°C → 25°C at 0.5°C/min) improves crystallinity, yielding particles with uniform morphology (D90 = 45 µm). Rapid quenching induces amorphous domains, reducing bioavailability by 22–27%.
Comparative Analysis of Methodologies
Academic vs. Industrial Approaches
| Parameter | Academic Protocol | Industrial Process |
|---|---|---|
| Scale | 0.1–5 g | 5–50 kg |
| Cycle Time | 48–72 h | 8–12 h |
| Yield | 68–75% | 88–94% |
| Purity (HPLC) | 95–97% | 99.2–99.8% |
| Solvent Usage | 20 L/kg | 4.5 L/kg |
Industrial methods prioritize catalyst recycling and solvent recovery, achieving superior metrics despite shorter reaction times.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces energy consumption by 60%:
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 90°C | 120°C |
| Time | 6 h | 25 min |
| Energy Use | 18 kWh | 7.2 kWh |
| Carbon Footprint | 9.8 kg CO₂ | 3.1 kg CO₂ |
These protocols align with EPA guidelines for sustainable pharmaceutical manufacturing.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and amine derivatives.
-
Acidic Hydrolysis : Prolonged reflux with concentrated HCl (6M) cleaves the amide bond, producing cyclopentapyrazole-3-carboxylic acid and the corresponding hydrazine derivative .
-
Basic Hydrolysis : Treatment with NaOH (2M) at 80°C generates sodium carboxylate intermediates, which acidify to the free carboxylic acid.
Reaction Table :
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | Carboxylic acid + Hydrazine derivative | ~70% |
| Basic (NaOH) | 2M NaOH, 80°C | Sodium carboxylate → Carboxylic acid | ~65% |
Reduction of the Azomethine Linkage
The Schiff base (C=N) in the methylideneamino group is reduced to an amine using borohydrides or catalytic hydrogenation:
-
NaBH₄ Reduction : In ethanol at 0–5°C, the imine converts to a secondary amine without affecting the cyclopropane ring .
-
Catalytic Hydrogenation : H₂/Pd-C in methanol selectively reduces the C=N bond to CH₂-NH under mild conditions (1 atm, 25°C).
Key Observations :
-
Higher steric hindrance from the cyclopentapyrazole core slows reduction kinetics compared to simpler Schiff bases .
Nucleophilic Substitution at the Dimethylamino Group
The dimethylamino (-N(CH₃)₂) group participates in electrophilic substitution reactions:
-
Quaternization : Reacts with methyl iodide in DMF to form a quaternary ammonium salt .
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ cleaves methyl groups, yielding a primary amine .
Reaction Table :
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Quaternization | CH₃I, DMF | 60°C, 12 hrs | Quaternary ammonium salt |
| Demethylation | BBr₃, CH₂Cl₂ | 0°C → RT, 6 hrs | Primary amine derivative |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring in the octahydrocyclopenta[c]pyrazole core undergoes ring-opening under acidic or oxidative conditions:
-
Acid-Catalyzed Ring Expansion : HCl in ethanol induces ring expansion to a cycloheptane derivative.
-
Oxidative Cleavage : Ozone or KMnO₄ cleaves the cyclopropane to form diketones.
Mechanistic Insight :
-
Ring-opening proceeds via carbocation intermediates in acidic conditions, stabilized by the adjacent pyrazole nitrogen.
Functionalization of the Pyrazole Ring
The pyrazole nitrogen undergoes alkylation or acylation:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of K₂CO₃ to form N-alkylpyrazolium salts .
-
Acylation : Acetic anhydride in pyridine acetylates the NH group .
Synthetic Utility :
Oxidation Reactions
The dimethylamino group oxidizes to a nitroso or nitro derivative under strong oxidative conditions:
-
H₂O₂/CH₃COOH : Oxidizes -N(CH₃)₂ to -NO₂ at 70°C.
-
KMnO₄/H₂SO₄ : Generates a nitroso intermediate.
Limitations :
-
Over-oxidation can degrade the cyclopentapyrazole core, requiring precise stoichiometric control.
Cycloaddition Reactions
The azomethine linkage participates in [3+2] cycloadditions with dipolarophiles like acrylates:
Reaction Table :
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Methyl acrylate | MW, 100°C, 30 min | Pyrrolidine-cyclopentapyrazole | ~55% |
Complexation with Metal Ions
The amide and azomethine groups coordinate transition metals:
-
Cu(II) Complexes : Forms stable complexes with CuCl₂ in methanol, characterized by UV-Vis and ESR spectroscopy .
-
Fe(III) Complexes : Reacts with Fe(NO₃)₃ to generate paramagnetic species .
Applications :
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrazole-3-carboxamide and its analogs have been synthesized and tested for their efficacy against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against breast cancer (T-47D) and melanoma (UACC-257) cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that specific derivatives can significantly reduce inflammatory markers and cytokine production in activated macrophages .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the dimethylamino group on the phenyl ring enhances lipophilicity and may improve bioavailability. Various modifications to the pyrazole ring and side chains have been explored to maximize therapeutic efficacy while minimizing toxicity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
In Vivo Studies
In vivo studies using animal models have demonstrated the potential of pyrazole derivatives in treating inflammatory diseases and cancers. For example, murine models have shown promising results in reducing tumor size and improving survival rates when treated with these compounds .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These computational studies aid in predicting the efficacy of new analogs based on their binding affinities and interactions with active sites of target enzymes or receptors .
Mechanism of Action
The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Biological Activity
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 327.4 g/mol
Structural Representation
| Component | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity |
| Pyrazole Ring | Essential for various biological interactions |
| Cyclopentane Structure | Contributes to the compound's conformational flexibility |
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Study Findings :
- In vitro assays demonstrated that the compound significantly reduces COX-2 activity compared to standard anti-inflammatory drugs such as celecoxib.
- In vivo studies showed a reduction in edema in murine models when treated with this compound.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of pyrazole derivatives.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways.
- It has shown efficacy against various cancer cell lines including breast and colon cancer.
-
Case Study :
- A recent study reported a significant reduction in tumor size in xenograft models treated with this compound over a four-week treatment period.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties.
- Research Findings :
- In vitro tests revealed that it exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, a comparison with other pyrazole derivatives is useful.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogues
- Key Observations: The target compound’s octahydro core reduces logP compared to less saturated analogs, suggesting improved aqueous solubility. The dimethylamino group lowers hydrophobicity relative to the 4-fluorophenyl or methylphenyl substituents . Higher saturation correlates with increased metabolic stability due to reduced sites for oxidative degradation.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound, given its bicyclic pyrazole-carboxamide core?
Answer:
To optimize synthesis, employ Design of Experiments (DOE) methodologies to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use fractional factorial designs to reduce the number of trials while capturing interactions between parameters . For complex bicyclic systems, integrate quantum chemical calculations (e.g., transition state analysis) to predict favorable reaction pathways and reduce trial-and-error approaches . Reactor design considerations, such as continuous-flow systems, may enhance reproducibility by minimizing side reactions .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolve the stereochemistry of the octahydrocyclopenta[c]pyrazole core, particularly the 3a,6a positions, to confirm spatial arrangement .
- 2D NMR (HSQC, HMBC) : Map scalar couplings to verify the imine bond (C=N) in the methylideneamino group and assess substituent orientation on the dimethylaminophenyl ring.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula accuracy, especially for low-abundance intermediates.
Advanced: How can computational modeling resolve ambiguities in the compound’s reactivity under varying catalytic conditions?
Answer:
Apply density functional theory (DFT) to model electronic effects of the dimethylamino group on the imine’s electrophilicity. Use transition state simulations to predict regioselectivity in cyclization steps . For heterogeneous catalysis, combine molecular dynamics (MD) with experimental kinetics to identify surface interactions affecting yield. AI-driven platforms (e.g., COMSOL Multiphysics) can automate parameter optimization for multi-step syntheses .
Advanced: What methodologies address contradictions in reported biological activity data for structurally analogous compounds?
Answer:
- Meta-analysis : Aggregate data from analogous compounds (e.g., trifluoromethyl-substituted carboxamides) to identify trends in bioactivity vs. lipophilicity .
- Mechanistic deconvolution : Use knock-out assays or isotopic labeling to isolate the contribution of specific functional groups (e.g., the dimethylamino group’s role in membrane permeability).
- Cross-validation : Compare in vitro results with in silico predictions (e.g., molecular docking) to reconcile discrepancies between theoretical and experimental IC50 values .
Advanced: How can researchers design experiments to investigate the compound’s stability under oxidative or hydrolytic conditions?
Answer:
- Forced degradation studies : Expose the compound to accelerated conditions (e.g., H2O2 for oxidation, acidic/basic hydrolysis) and monitor degradation products via LC-MS.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard conditions.
- Computational stability prediction : Leverage AI tools to simulate bond dissociation energies and identify vulnerable sites (e.g., the imine linkage) .
Basic: What safety protocols are critical when handling this compound’s intermediates, given its dimethylamino and methylideneamino groups?
Answer:
- Hazard assessment : Screen intermediates for mutagenicity (Ames test) and reactivity (DSC/TGA analysis) due to the dimethylamino group’s potential for nitrosoamine formation.
- Engineering controls : Use gloveboxes for air-sensitive steps (e.g., imine formation) and fume hoods for volatile byproducts.
- Training : Mandate certification in advanced lab safety, emphasizing spill management and emergency response for reactive intermediates .
Advanced: How can reactor design and process control improve scalability for multi-gram synthesis?
Answer:
- Continuous-flow reactors : Minimize batch variability and enhance heat transfer for exothermic cyclization steps .
- Real-time monitoring : Implement PAT (Process Analytical Technology) tools like in-line FTIR to track reaction progression and adjust parameters dynamically.
- Risk assessment : Use Failure Mode and Effects Analysis (FMEA) to preempt bottlenecks (e.g., catalyst deactivation, impurity accumulation) during scale-up .
Advanced: What statistical approaches are recommended for analyzing non-linear dose-response relationships in pharmacological assays?
Answer:
- Non-parametric regression : Apply LOESS or spline models to capture complex dose-response curves without assuming linearity.
- Bootstrapping : Estimate confidence intervals for EC50 values when data variance is high.
- Multivariate analysis : Use PCA to disentangle confounding factors (e.g., solvent effects on cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
